2-(4-Methoxybenzyl)isothiourea
Description
2-(4-Methoxybenzyl)isothiourea (CAS# 25985-08-4) is an isothiourea derivative substituted with a 4-methoxybenzyl group. Its hydrochloride salt has the molecular formula C₉H₁₃ClN₂OS and a molecular weight of 232.73 g/mol . The compound is synthesized via multi-step reactions, often involving condensation of 4-methoxybenzylamine with thiourea derivatives under controlled conditions. For instance, describes its incorporation into a complex molecule using a silica gel column chromatography purification step with ethyl acetate/methanol (4:1 v/v) as the eluent .
The compound is utilized in research as a precursor for heterocyclic synthesis, ligand design, and enzyme inhibition studies.
Properties
CAS No. |
46234-22-4 |
|---|---|
Molecular Formula |
C9H12N2OS |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl carbamimidothioate |
InChI |
InChI=1S/C9H12N2OS/c1-12-8-4-2-7(3-5-8)6-13-9(10)11/h2-5H,6H2,1H3,(H3,10,11) |
InChI Key |
UZINFBQPZVMBMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CSC(=N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings and Implications
Substituent Effects : The 4-methoxybenzyl group in this compound provides moderate electron-donating effects, influencing reactivity and stability. In contrast, nitro or imidazole substituents in analogs enhance target affinity but may compromise selectivity .
Synthetic Accessibility : Microwave-assisted and solvent-free methods (e.g., for 2-(4-methoxyphenyl)benzothiazole) offer advantages over traditional column chromatography, suggesting opportunities for optimizing this compound synthesis .
Pharmacological Potential: While KB-R7943 and SEA0400 (a non-isothiourea NCX inhibitor) demonstrate NCX modulation, this compound’s biological profile remains underexplored, warranting further studies .
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